molecular formula C8H11BFNO2 B14081160 (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid

(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid

Cat. No.: B14081160
M. Wt: 182.99 g/mol
InChI Key: TXKLZCSRDARTCB-UHFFFAOYSA-N
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Description

(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and isopropyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors allows for the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and boronate esters (from amination) .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it a versatile ligand in coordination chemistry . In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

    4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl and pyridine groups.

    6-Isopropylpyridin-3-ylboronic Acid: Similar but lacks the fluoro group

Uniqueness

(4-Fluoro-6-isopropylpyridin-3-yl)boronic acid is unique due to the combination of its fluoro, isopropyl, and pyridine substituents. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H11BFNO2

Molecular Weight

182.99 g/mol

IUPAC Name

(4-fluoro-6-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H11BFNO2/c1-5(2)8-3-7(10)6(4-11-8)9(12)13/h3-5,12-13H,1-2H3

InChI Key

TXKLZCSRDARTCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C(C)C)(O)O

Origin of Product

United States

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